(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride
Overview
Description
“(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug discovery, organic synthesis, and material science. The CAS Number is 215190-22-0 .
Molecular Structure Analysis
The molecular formula of this compound is C20H23ClN2O2 . This indicates that it contains 20 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.84 . It’s a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Regioselectivity in Cycloaddition Reactions
(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride, as part of the fluorene series, has been studied in regioselective 1,3-dipolar cycloaddition reactions. N-Substituted 9H-fluoren-9-imines, for instance, react with difluorocarbene to yield iminium ylides, leading to various transformation products depending on the substituent and conditions. This research is significant in understanding the behavior of fluorene derivatives in organic synthesis (Novikov et al., 2006).
UV Properties of Fluorene Schiff Base Compounds
Studies on fluorene Schiff base compounds, closely related to (9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride, show their distinctive UV properties. The research on their maximum absorption wavelength in various solvents contributes to our understanding of molecular structures and their impact on absorption spectra, a crucial aspect in material science and photophysics (W. Wen-zhong, 2011).
Solvent- and Base-Promoted Imine-Forming Reactions
Solvolysis studies involving 9-(N-chloro-N-methylamino)fluorene, a compound related to our subject chemical, have provided insights into E2-type elimination reactions. This research has implications for understanding the mechanisms of solvent- and base-promoted reactions in fluorene derivatives (Meng & Thibblin, 1997).
Application in Electro-Optical Materials
Research involving thiophene–fluorene π-conjugated derivatives, which include (9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride, highlights their potential in the development of electro-optical materials. The absorption and fluorescence spectra of these molecules, studied in different matrices, provide valuable data for applications in optoelectronics and photonics (Lukes et al., 2005).
Fluorescence Sensing Characteristics
Polymers derived from fluorene compounds, including (9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride, have been explored for their fluorescence sensing properties. Such polymers can detect different acids and amines, showing promise in environmental protection and biosensing applications (Qian et al., 2019).
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-methylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUZMZSBHXCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661483 | |
Record name | (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9h-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1159826-45-5 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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